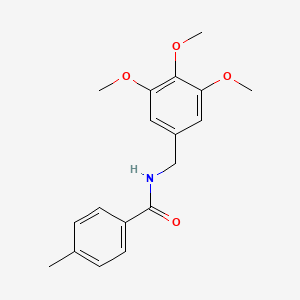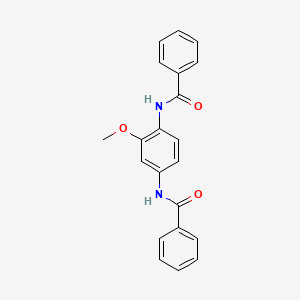![molecular formula C22H19NO3 B5777647 2-[(diphenylacetyl)amino]-5-methylbenzoic acid](/img/structure/B5777647.png)
2-[(diphenylacetyl)amino]-5-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(diphenylacetyl)amino]-5-methylbenzoic acid, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used to treat pain, inflammation, and fever. This drug is available in various forms, including tablets, capsules, and injections. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.
作用机制
Diclofenac exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has several biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in inflammation, pain, and fever. Diclofenac also inhibits the migration of leukocytes to the site of inflammation, which reduces inflammation. Moreover, Diclofenac has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and tissue damage.
实验室实验的优点和局限性
Diclofenac has several advantages for lab experiments. It is a well-established drug that has been extensively studied, and its pharmacological effects are well-documented. Diclofenac is also readily available and relatively inexpensive. However, Diclofenac has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Moreover, Diclofenac may have off-target effects that could confound the results of some experiments.
未来方向
There are several future directions for the study of Diclofenac. One potential direction is the investigation of its potential use in cancer treatment. Diclofenac has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies could elucidate its mechanism of action and potential clinical applications. Another potential direction is the investigation of its effects on the gut microbiome. Recent studies have suggested that 2-[(diphenylacetyl)amino]-5-methylbenzoic acids may have an impact on the gut microbiome, and further studies could investigate the potential implications of this effect. Additionally, further studies could investigate the potential use of Diclofenac in combination with other drugs or therapies.
合成方法
Diclofenac can be synthesized by several methods. The most common method involves the reaction of 2-amino-5-methylbenzoic acid with diphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent. Other methods involve the use of different starting materials and reagents, such as 2-chloro-5-methylbenzoic acid and phenylacetic acid.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been used to treat various conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, Diclofenac has been used as a model drug in various pharmacological and toxicological studies.
属性
IUPAC Name |
2-[(2,2-diphenylacetyl)amino]-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-15-12-13-19(18(14-15)22(25)26)23-21(24)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHQNPAFVHRSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Diphenylacetyl)amino]-5-methylbenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

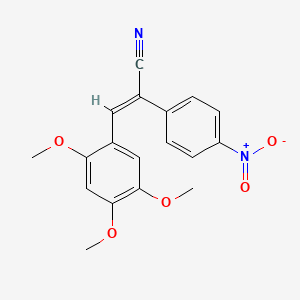
![methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5777571.png)
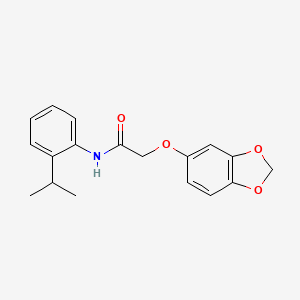


![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide](/img/structure/B5777599.png)
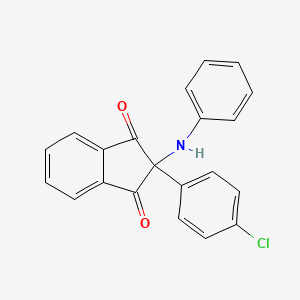

![4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide](/img/structure/B5777630.png)
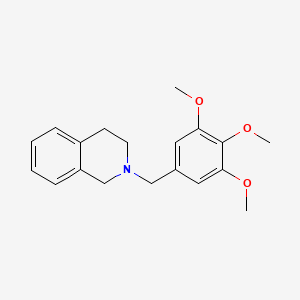
![methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5777641.png)
